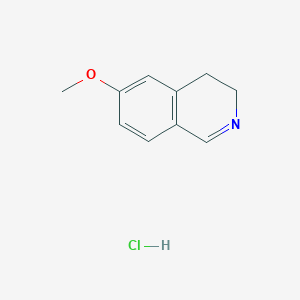

6-Methoxy-3,4-dihydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

6-methoxy-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6-7H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXXMVHTKNCLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630079 | |

| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93549-15-6 | |

| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation-Based Methods

Early routes, such as those reported by Cutter and Paul (2002), utilized RuCl₂(PPh₃)₃-catalyzed oxidation of 3,4-dimethoxyphenethylamine. While conceptually straightforward, these methods suffered from:

Trifluoroacetic Acid-Mediated Cyclization

Lvanov et al. (2001) demonstrated a one-step cyclization using hexamethylenetetramine and trifluoroacetic acid. Despite shorter reaction times, this method faced:

-

Solvent Costs : Trifluoroacetic acid’s expense and corrosiveness limited industrial adoption.

-

Impurity Formation : 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline impurities constituted 10% of products, necessitating additional purification.

One-Pot Synthesis Method (CN110845410A)

Reaction Overview

This patented method condenses four synthetic steps into a single pot:

-

Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

-

Oxalyl Chloride Treatment : The formamide intermediate reacts with oxalyl chloride in acetonitrile at 10–20°C.

-

Phosphotungstic Acid Catalysis : Ring closure is catalyzed by phosphotungstic acid (0.2–0.5 wt%), achieving near-quantitative conversion.

-

Methanol Quenching and Crystallization : Alcohol solvents remove oxalic acid byproducts, with cooling (5–10°C) inducing crystallization.

Critical Process Parameters

Performance Metrics

Process Optimization and Case Studies

Solvent Selection for Oxalyl Chloride Step

Comparative studies in Examples 1–4 revealed:

Catalyst Screening

Phosphotungstic acid outperformed FeCl₃ by:

Scale-Up Feasibility

Pilot-scale batches (10 kg amine input) confirmed:

Comparative Analysis with Existing Methods

Industrial Applicability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoquinolones.

Reduction: It can be further reduced to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products:

Oxidation: Isoquinolones.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

6-Methoxy-3,4-dihydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex isoquinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR). These interactions enhance the release of insulin from pancreatic beta cells in a glucose-dependent manner, making it a potential candidate for diabetes treatment .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride (CAS 20232-39-7): Differs by an additional methoxy group at position 5. Higher molecular weight (227.69 g/mol vs. 193.6 g/mol for 6-methoxy) and altered electronic properties due to dual electron-donating methoxy groups. Demonstrated utility in synthesizing deuterated analogs (e.g., 6,7-D6-dimethoxy variant, CAS 1783808-87-6) for analytical method validation .

- 8-Methoxy-3,4-dihydroisoquinoline Hydrochloride: Methoxy group at position 8 instead of 6. Synthesized via Schlosser’s lithiation method, yielding 79% efficiency . Positional differences influence binding to biological targets; ortho-directing substituents like fluorine or methoxy alter regioselectivity in cyclization reactions .

Functional Group Modifications

- 6-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS RN: 6-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride): Trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects. Increased lipophilicity enhances membrane permeability compared to methoxy derivatives. Used in medicinal chemistry for its metabolic stability and resistance to oxidative degradation .

- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS 1289646-93-0): Chlorine atoms at positions 5 and 7, with a carboxylic acid group at position 6. Distinct reactivity profile: participates in acid-base interactions and hydrogen bonding, unlike non-ionizable methoxy derivatives. Potential applications in designing enzyme inhibitors due to polar functional groups .

Biological Activity

6-Methoxy-3,4-dihydroisoquinoline hydrochloride (6-Methoxy-DHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 227.69 g/mol. The compound appears as a light yellow to orange crystalline solid with a melting point ranging from 192°C to 196°C. Its structure includes a methoxy group attached to a dihydroisoquinoline backbone, which is crucial for its biological activity.

Biological Activities

Research indicates that 6-Methoxy-DHIQ exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that 6-Methoxy-DHIQ possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in conditions such as depression and anxiety disorders. It influences neurotransmitter systems, which may contribute to its therapeutic effects.

- Anti-inflammatory Properties : Preliminary studies suggest that 6-Methoxy-DHIQ may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The mechanisms through which 6-Methoxy-DHIQ exerts its biological effects involve interactions with various biological targets:

- Receptor Binding : Interaction studies have focused on the binding affinity of 6-Methoxy-DHIQ with neurotransmitter receptors and enzymes. For instance, it may act as an antagonist at certain dopamine receptors, influencing dopaminergic signaling pathways.

- Influence on Neurotransmitter Systems : The compound's ability to modulate neurotransmitter levels suggests potential applications in neuropsychiatric disorders.

Comparative Biological Activity of Related Compounds

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Methoxy group on dihydroisoquinoline | Simple structure; potential for neuroprotective effects | Antimicrobial, neuroprotective |

| Tetrandrine | Bisbenzylisoquinoline alkaloid | Known for strong anti-inflammatory properties | Anti-inflammatory |

| Berberine | Isoquinoline alkaloid | Exhibits significant bioactivity against various pathogens | Antimicrobial |

Summary of Research Findings

Case Studies

- Antiviral Activity : In a study published in the Journal of Medicinal Chemistry, 6-Methoxy-DHIQ exhibited moderate antiviral activity against HIV-1 in vitro, suggesting potential as a therapeutic agent against viral infections .

- Neuroprotection : Research focusing on the neuroprotective effects revealed that 6-Methoxy-DHIQ could enhance neuronal survival under stress conditions by modulating neurotransmitter release .

- Anti-cancer Properties : A study demonstrated that treatment with 6-Methoxy-DHIQ resulted in a significant decrease in tumor growth in xenograft models of breast cancer .

Q & A

Q. Q1. What are the recommended synthetic routes for 6-Methoxy-3,4-dihydroisoquinoline hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclization of phenethylamine derivatives under acidic conditions. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency .

- Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Q2. How should researchers validate the identity and purity of this compound?

Answer: Use a multi-technique approach:

- NMR : Confirm structural integrity via characteristic peaks (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.5–7.0 ppm) .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) should show [M+H]+ at m/z 211.1 (free base) and adducts (e.g., [M+Cl]− at m/z 247.1) .

- HPLC : Employ a C18 column with UV detection at 254 nm; retention time should match reference standards .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Answer:

- Controlled stability studies : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., oxidation at the dihydroisoquinoline ring) .

- Light sensitivity : Store in amber glass vials under inert gas (argon) to prevent photodegradation; confirm stability with UV-Vis spectroscopy .

Q. Q4. What methodological considerations are critical for developing a quantitative analytical assay for trace impurities in this compound?

Answer:

- Column selection : Use a UPLC HILIC column to separate polar impurities (e.g., unreacted precursors) .

- Validation parameters : Ensure linearity (R² > 0.999), LOD/LOQ (<0.1% w/w), and precision (%RSD < 2%) per ICH guidelines .

- Spiking experiments : Introduce known impurities (e.g., 6,7-dimethoxy analogs) to validate specificity .

Q. Q5. How can isotopic analogs (e.g., deuterated derivatives) aid in pharmacokinetic studies of this compound?

Answer:

Q. Q6. What strategies are recommended for elucidating structure-activity relationships (SAR) of dihydroisoquinoline derivatives?

Answer:

Q. Q7. How should researchers address discrepancies in biological assay results across different batches of the compound?

Answer:

Q. Q8. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration, complying with EPA/OSHA regulations .

Reference Standards and Regulatory Compliance

Q. Q9. What criteria define a pharmacopeial-grade reference standard for this compound?

Answer:

Q. Q10. How can researchers validate the compound’s applicability in in vivo neuropharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.